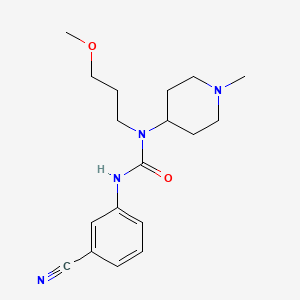![molecular formula C17H27N3O2 B5359512 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5359512.png)
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine, also known as IPPP, is a pyrimidine-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in medical imaging and as a fluorescent probe in bioimaging.
Mécanisme D'action
The mechanism of action of 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results and reduces the risk of contamination. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine. One area of interest is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine can be synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-isopropylpyrimidine with propoxyamine, followed by the reaction of the resulting compound with 3-piperidone. The final product is obtained through the reaction of the intermediate compound with methyl isocyanate. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
(4-methyl-2-propan-2-ylpyrimidin-5-yl)-(3-propoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-5-9-22-14-7-6-8-20(11-14)17(21)15-10-18-16(12(2)3)19-13(15)4/h10,12,14H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKHJKSOTMBJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=CN=C(N=C2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)

![N-benzyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5359509.png)
![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)